4-(BENZYOXY)-2-CHLORO BENZALDOXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZYOXY)-2-CHLORO BENZALDOXIME is an organic compound that belongs to the class of benzaldoximes. Benzaldoximes are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a benzyl ether group and a chloro substituent on the benzene ring, along with an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYOXY)-2-CHLORO BENZALDOXIME typically involves the reaction of 4-(BENZYOXY)-2-CHLORO BENZALDEHYDE with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of benzaldoximes often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-(BENZYOXY)-2-CHLORO BENZALDOXIME undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(BENZYOXY)-2-CHLORO BENZONITRILE.
Reduction: Formation of 4-(BENZYOXY)-2-CHLORO BENZYLAMINE.
Substitution: Formation of various substituted benzaldoximes depending on the nucleophile used
Scientific Research Applications
4-(BENZYOXY)-2-CHLORO BENZALDOXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting lipid peroxidation.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(BENZYOXY)-2-CHLORO BENZALDOXIME involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
- 4-(BENZYOXY)-BENZALDOXIME
- 2-CHLORO BENZALDOXIME
- 4-(BENZYOXY)-2-NITRO BENZALDOXIME
Comparison: 4-(BENZYOXY)-2-CHLORO BENZALDOXIME is unique due to the presence of both the benzyl ether and chloro substituents, which can influence its reactivity and biological activity. Compared to 4-(BENZYOXY)-BENZALDOXIME, the chloro substituent adds an additional site for chemical modification. Compared to 2-CHLORO BENZALDOXIME, the benzyl ether group enhances its lipophilicity and potential for membrane interaction .
Properties
CAS No. |
188038-42-8 |
---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.705 |
IUPAC Name |
(NE)-N-[(2-chloro-4-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12ClNO2/c15-14-8-13(7-6-12(14)9-16-17)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b16-9+ |
InChI Key |
FFSWMBAOFSINIW-CXUHLZMHSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=NO)Cl |
Synonyms |
4-(BENZYOXY)-2-CHLORO BENZALDOXIME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.